2,4-Diethylbenzenethiol
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Overview
Description
2,4-Diethylbenzenethiol is an organic compound belonging to the class of aromatic thiols. It is characterized by the presence of two ethyl groups attached to the benzene ring at the 2 and 4 positions, along with a thiol group (-SH) attached to the benzene ring. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethylbenzenethiol typically involves the alkylation of benzene with ethyl halides in the presence of a catalyst, followed by thiolation. The reaction conditions often include:
Catalysts: Aluminum chloride (AlCl3) or ferric chloride (FeCl3)
Solvents: Anhydrous conditions using solvents like dichloromethane or chloroform
Temperature: Controlled temperatures ranging from 0°C to 50°C
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process includes:
Raw Materials: Benzene, ethyl halides, and hydrogen sulfide
Reaction Conditions: High-pressure reactors with temperature control
Purification: Distillation and recrystallization to obtain pure this compound
Chemical Reactions Analysis
Types of Reactions: 2,4-Diethylbenzenethiol undergoes various chemical reactions, including:
Oxidation: Converts the thiol group to a sulfonic acid group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiol group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions where the ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents
Major Products Formed:
Oxidation Products: 2,4-Diethylbenzenesulfonic acid
Reduction Products: 2,4-Diethylbenzenesulfide
Substitution Products: Various substituted benzene derivatives
Scientific Research Applications
2,4-Diethylbenzenethiol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 2,4-Diethylbenzenethiol involves its interaction with various molecular targets and pathways:
Molecular Targets: Thiol groups in proteins and enzymes, leading to potential modulation of their activity.
Pathways Involved: Oxidative stress pathways, where the thiol group can undergo redox reactions, affecting cellular redox balance.
Comparison with Similar Compounds
2,4-Diethylbenzenethiol can be compared with other similar compounds such as:
2,4-Dimethylbenzenethiol: Similar structure but with methyl groups instead of ethyl groups, leading to different reactivity and applications.
2,4-Diethylphenol: Similar ethyl substitution but with a hydroxyl group instead of a thiol group, resulting in different chemical properties and uses.
Properties
CAS No. |
672290-93-6 |
---|---|
Molecular Formula |
C10H14S |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
2,4-diethylbenzenethiol |
InChI |
InChI=1S/C10H14S/c1-3-8-5-6-10(11)9(4-2)7-8/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
HSSCWQMHHMQPRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)S)CC |
Origin of Product |
United States |
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